3-methoxy-2-methyl-6-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol
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Overview
Description
3-methoxy-2-methyl-6-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol is an organic compound with the molecular formula C18H18N2O2 It is a derivative of phenol and pyrazole, featuring a methoxy group, a methyl group, and a phenyl-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2-methyl-6-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol typically involves the cyclocondensation reaction of hydrazine derivatives with acetylenic ketones. This method is known for its high regioselectivity and efficiency . The reaction conditions often include the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-2-methyl-6-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenolic and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-methoxy-2-methyl-6-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-2-methyl-6-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol
- 3-methoxy-2-methyl-6-(4-(4-propyl-phenoxy)-1H-pyrazol-3-yl)phenol
- 5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol
Uniqueness
3-methoxy-2-methyl-6-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-methoxy-2-methyl-6-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11-15(22-3)10-9-14(18(11)21)17-16(12(2)19-20-17)13-7-5-4-6-8-13/h4-10,21H,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBQWNVVMLMPFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=NNC(=C2C3=CC=CC=C3)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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